molecular formula C18H17N3O2 B7701601 N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide

Cat. No. B7701601
M. Wt: 307.3 g/mol
InChI Key: JQZUUSGAFCMCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Oxadiazoles are a class of heterocyclic compounds containing one oxygen atom and two nitrogen atoms in a five-membered ring . They have been demonstrated to be biologically active units in a number of compounds . Oxadiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . They have favourable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .


Chemical Reactions Analysis

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Physical And Chemical Properties Analysis

Oxadiazoles have favourable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .

Mechanism of Action

Oxadiazoles bind to the CB1 and CB2 receptors in the brain and peripheral tissues, causing a range of physiological and biochemical effects . They have been shown to have both agonist and antagonist properties, depending on the specific receptor and cellular context .

Future Directions

Oxadiazole derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new oxadiazole derivatives and their potential applications in various fields .

properties

IUPAC Name

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-16-20-18(23-21-16)14-9-4-5-10-15(14)19-17(22)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZUUSGAFCMCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.